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Abstract
MEDI-0382, also known as Cotadutide, is a synthetic peptide-based dual agonist of the

glucagon-like peptide-1 (GLP-1) receptor and the glucagon receptor (GCGR). This technical

guide provides a comprehensive overview of its molecular structure, physicochemical

properties, and mechanism of action. It details the experimental protocols for key in vitro and in

vivo assays used to characterize its activity and presents a summary of its preclinical and

clinical pharmacological properties in clearly structured tables. The guide also includes

visualizations of its signaling pathway and representative experimental workflows to facilitate a

deeper understanding of this promising therapeutic agent for type 2 diabetes and obesity.

Molecular Structure and Properties
MEDI-0382 is a 39-amino-acid peptide engineered to possess balanced dual agonistic activity

at both the GLP-1 and glucagon receptors. Its design is based on the oxyntomodulin backbone

with specific amino acid substitutions to enhance potency, selectivity, and pharmacokinetic

profile. A key structural feature is the acylation of the lysine residue at position 10 with a

palmitic acid moiety via a gamma-glutamic acid linker. This modification promotes binding to

serum albumin, thereby extending its plasma half-life and enabling once-daily subcutaneous

administration.
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The primary amino acid sequence of MEDI-0382 is: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-

Lys(γ-Glu-palmitoyl)-Ser-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-

Thr

Table 1: Physicochemical Properties of MEDI-0382

Property Value Reference

Molecular Formula C167H252N42O55 [1]

Molecular Weight 3728.0 g/mol [1]

Amino Acid Sequence See above [2]

Modification
Palmitic acid acylation at

Lys10 via a γ-Glu linker
[2]

Mechanism of Action: Dual Agonism of GLP-1 and
Glucagon Receptors
MEDI-0382 exerts its therapeutic effects by co-activating the GLP-1 and glucagon receptors,

which are G-protein coupled receptors (GPCRs) predominantly signaling through the Gαs

subunit to increase intracellular cyclic adenosine monophosphate (cAMP).[3]

GLP-1 Receptor Agonism: Activation of the GLP-1 receptor in pancreatic β-cells potentiates

glucose-stimulated insulin secretion. In the central nervous system, it promotes satiety and

reduces food intake.

Glucagon Receptor Agonism: Activation of the glucagon receptor in the liver increases

glucose output and enhances energy expenditure. The dual agonism is designed to balance

the hyperglycemic effect of glucagon with the insulinotropic action of GLP-1, resulting in net

glycemic control and weight loss.[2][4] Cryo-electron microscopy studies have revealed the

structural basis for the dual agonism of MEDI-0382 at both GLP-1R and GCGR.[4]
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Caption: Signaling pathway of MEDI-0382.

Preclinical and Clinical Pharmacology
MEDI-0382 has undergone extensive preclinical and clinical evaluation, demonstrating its

potential in managing type 2 diabetes and obesity.

Table 2: In Vitro Potency of MEDI-0382 (EC50 values)
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Assay Cell Line/System EC50 (pM) Reference

GLP-1 Receptor

Activation

Recombinant CHO

cells
6.9 [3]

Glucagon Receptor

Activation

Recombinant CHO

cells
10.2 [3]

cAMP Accumulation
Rat INS-1 832/3 (β-

cell line)
226 [3]

cAMP Accumulation
Human EndoC-βH1

(β-cell line)
1051 [3]

cAMP Accumulation
Rat primary

hepatocytes
462 [3]

cAMP Accumulation
Mouse primary

hepatocytes
840 [3]

cAMP Accumulation
Human primary

hepatocytes
1447 [3]

Table 3: Summary of In Vivo Efficacy in Preclinical Models

Species Model
Dose and
Regimen

Key Findings Reference

Mouse
Diet-Induced

Obese (DIO)

10 nmol/kg, s.c.,

once daily for 14-

16 weeks

Reduced body

weight and food

intake, improved

glucose

tolerance.

[3]

Mouse
ob/ob AMLN

NASH

30 nmol/kg, s.c.,

once daily for 6

weeks

Reduced hepatic

fibrosis and

inflammation.

[3]

Mouse
Diet-Induced

Obese (DIO)

10 nmol/kg, s.c.,

once

Suppressed food

intake relative to

vehicle.

[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xcqsq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8819395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Summary of Phase I Clinical Trial Pharmacokinetics in Healthy Subjects

Parameter Value (at 300 µg dose) Reference

Time to Maximum Plasma

Concentration (Tmax)
4.50–9.00 hours [5]

Elimination Half-life (t1/2) 9.54–12.07 hours [5]

Table 5: Summary of Phase IIa Clinical Trial Efficacy in Overweight/Obese Patients with Type 2

Diabetes (41-day treatment)

Parameter
Change from Baseline
(MEDI-0382 vs. Placebo)

Reference

Fasting Blood Glucose
-1.7 mmol/L (placebo-

corrected)
[2]

Post-prandial Glucose

Excursion (AUC0-4h)
-22.6% (placebo-corrected) [2]

Body Weight -2.1 kg (placebo-corrected) [2]

Liver Fat -19.6% (placebo-corrected) [2]

Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol describes a representative method for determining the potency of MEDI-0382 in

stimulating cAMP production in a cell-based assay.
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Caption: Workflow for a cAMP accumulation assay.
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Methodology:

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1

receptor or glucagon receptor are cultured in appropriate media (e.g., DMEM/F12)

supplemented with fetal bovine serum and selective antibiotics.

Cell Seeding: Cells are harvested and seeded into 384-well white opaque plates at a density

of approximately 5,000-10,000 cells per well and incubated overnight.

Compound Preparation: A serial dilution of MEDI-0382 is prepared in assay buffer.

Cell Stimulation: The culture medium is removed, and cells are incubated with the various

concentrations of MEDI-0382 for 30 minutes at room temperature.

cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using

a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-

based kit (e.g., Cisbio cAMP dynamic d2).

Data Analysis: The HTRF signal is read on a compatible plate reader, and the data are

analyzed using a four-parameter logistic equation to determine the EC50 value.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in
Mice
This protocol outlines a typical procedure for assessing the effect of MEDI-0382 on glucose

tolerance in a mouse model.
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Baseline Blood Glucose
(t=0 min)
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(AUC calculation) End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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